4-(DiMethylaMino)pyridine N-Oxide Hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(DiMethylaMino)pyridine N-Oxide Hydrate is a chemical compound with the molecular formula C7H10N2O. It is a derivative of pyridine and is known for its versatile applications in organic synthesis and catalysis. The compound is often used as a nucleophilic catalyst in various chemical reactions due to its basicity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(DiMethylaMino)pyridine N-Oxide Hydrate typically involves the oxidation of 4-(DiMethylaMino)pyridine. One common method is the reaction of 4-(DiMethylaMino)pyridine with hydrogen peroxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired N-oxide hydrate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The compound is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: 4-(DiMethylaMino)pyridine N-Oxide Hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state products.
Reduction: It can be reduced back to 4-(DiMethylaMino)pyridine using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the N-oxide group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, catalysts like acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Higher oxidation state derivatives.
Reduction: 4-(DiMethylaMino)pyridine.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
4-(DiMethylaMino)pyridine N-Oxide Hydrate has a wide range of applications in scientific research:
Chemistry: Used as a nucleophilic catalyst in esterification, acylation, and other organic transformations.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Industry: Utilized in the production of fine chemicals, agrochemicals, and specialty materials.
Mechanism of Action
The mechanism of action of 4-(DiMethylaMino)pyridine N-Oxide Hydrate involves its role as a nucleophilic catalyst. The N-oxide group enhances the nucleophilicity of the pyridine ring, allowing it to participate in various chemical reactions. The compound can activate electrophiles and facilitate the formation of reaction intermediates, leading to the desired products .
Molecular Targets and Pathways: The primary molecular target of this compound is the electrophilic center in the reacting molecule. The compound interacts with the electrophile, forming a transient intermediate that undergoes further transformation to yield the final product .
Comparison with Similar Compounds
4-(DiMethylaMino)pyridine: The parent compound, which lacks the N-oxide group.
Pyridine N-Oxide: A simpler N-oxide derivative of pyridine.
N,N-Dimethyl-4-aminopyridine: Another derivative with similar nucleophilic properties.
Uniqueness: 4-(DiMethylaMino)pyridine N-Oxide Hydrate is unique due to the presence of both the N-oxide and dimethylamino groups, which enhance its nucleophilicity and stability. This makes it a more effective catalyst in certain reactions compared to its analogs .
Properties
IUPAC Name |
N,N-dimethyl-1-oxidopyridin-1-ium-4-amine;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.H2O/c1-8(2)7-3-5-9(10)6-4-7;/h3-6H,1-2H3;1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSRYFUIVQUFNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=[N+](C=C1)[O-].O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.